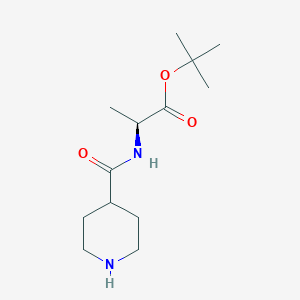

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

CAS No.: 845907-19-9

Cat. No.: VC2653393

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845907-19-9 |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(piperidine-4-carbonylamino)propanoate |

| Standard InChI | InChI=1S/C13H24N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-5-7-14-8-6-10/h9-10,14H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1 |

| Standard InChI Key | FGSSWBLFUDYTSE-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 |

| SMILES | CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 |

| Canonical SMILES | CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 |

Introduction

Chemical Structure and Properties

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate has the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol. The compound is classified as a piperidine derivative with multiple functional groups that contribute to its chemical behavior and potential biological activities.

Physical and Chemical Properties

The compound's structure consists of several key components that define its chemical identity and reactivity. The (S) designation indicates specific stereochemistry at the chiral center, which is critical for biological recognition and activity.

Table 1: Key Properties of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

| Property | Value |

|---|---|

| CAS Number | 845907-19-9 |

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| Structural Features | Piperidine ring, amide bond, tert-butyl ester group |

| Stereochemistry | (S) configuration at the alpha carbon |

| Physical State | Not specified in available literature |

Structural Significance

The compound's structure comprises several significant functional moieties that contribute to its chemical behavior:

-

A piperidine ring, which is a six-membered heterocyclic structure containing nitrogen

-

An amide bond linking the piperidine-4-carboxylic acid portion to the amino acid derivative

-

A tert-butyl ester group that serves as a protecting group for the carboxylic acid function

-

A chiral center with S configuration that determines its three-dimensional arrangement

These structural elements collectively determine the compound's reactivity patterns, solubility profile, and potential interactions with biological targets.

Synthesis Methodologies

The preparation of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate involves specific synthetic routes that ensure both the correct structural connectivity and stereochemical configuration.

Standard Synthetic Approaches

The synthesis of this compound typically involves the reaction of piperidine-4-carboxylic acid with tert-butyl 2-bromo-2-methylpropanoate under basic conditions. This reaction is commonly conducted in the presence of bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

The general synthetic pathway can be summarized in the following steps:

-

Activation of the piperidine-4-carboxylic acid to enhance its reactivity

-

Coupling reaction with (S)-tert-butyl 2-aminopropanoate

-

Purification of the final product to ensure stereochemical purity

Industrial Production Methods

Industrial-scale production of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate employs similar synthetic approaches but with modifications to enhance efficiency and yield. These modifications often include:

-

Implementation of continuous flow reactors for better reaction control

-

Utilization of automated systems to improve process reproducibility

-

Employment of scale-appropriate purification techniques to ensure product quality

-

Implementation of quality control measures throughout the production process

These industrial methods are designed to produce the compound in quantities suitable for commercial applications while maintaining high standards of purity and stereochemical integrity.

Chemical Reactivity

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate exhibits chemical reactivity patterns characteristic of its functional groups, making it valuable in various synthetic transformations.

Synthetic Utility

As a synthetic intermediate, (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate serves as a building block for more complex molecules. The presence of the tert-butyl protecting group allows for selective deprotection under acidic conditions, revealing a carboxylic acid that can participate in further coupling reactions. This makes the compound particularly useful in multi-step synthetic pathways leading to pharmaceutically relevant target molecules.

Biological Activities and Applications

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate and its derivatives exhibit a range of biological activities that make them subjects of interest in pharmaceutical research and development.

Neurological Applications

The compound is explored in pharmaceutical development, particularly in the design of drugs targeting neurological disorders. The piperidine ring structure appears in numerous neuroactive compounds, suggesting that (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate may interact with neuroreceptors or neurological signaling pathways.

Table 2: Potential Biological Applications of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

| Application Area | Potential Mechanism | Research Status |

|---|---|---|

| Antimicrobial | Cell membrane disruption, enzyme inhibition | Under investigation |

| Antiviral | Viral protein inhibition | Under investigation |

| Neurological disorders | Receptor modulation | Exploratory research |

| Pharmaceutical excipient | Solubility enhancement | Applied research |

Pharmaceutical Formulation Enhancement

An important application of (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate lies in its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients. This property makes it valuable in drug formulation, where it may serve as an excipient or solubilizer to improve the delivery and effectiveness of therapeutic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume